
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Bioactivities
Research on similar pyrazoline and sulfonamide derivatives highlights their potential in medicinal chemistry due to their enzyme inhibition capabilities, particularly against carbonic anhydrase isoenzymes and acetylcholinesterase (AChE). These compounds, due to their structural features, exhibit significant inhibition potency, suggesting their utility in designing new compounds for various bioactivities. Their synthesis process, involving the integration of pyrazoline and sulfonamide pharmacophores, underscores their potential for creating compounds with desired bioactivities, including enzyme inhibition and low cytotoxicity towards certain cancer cell lines, making them good candidates for further development in drug design (Ozmen Ozgun et al., 2019).
Antimicrobial Activity
Pyridazinyl sulfonamide derivatives, including those structurally related to N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide, have shown promising antibacterial activities against a range of pathogens such as E. coli and Staphylococcus aureus. These findings suggest the potential of sulfonamide derivatives in addressing bacterial resistance, highlighting the versatility of sulfonamide compounds in contributing to the development of new antimicrobial agents (Mohamed, 2007).
Antitubercular Potential
Docking simulations and primary assessments of newly synthesized benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents reveal the significant potential of these compounds against Mycobacterium tuberculosis. These studies underline the importance of structural design in enhancing the efficacy of sulfonamide derivatives against tuberculosis, paving the way for new therapeutic agents in combating this challenging disease (Shingare et al., 2022).
Corrosion Inhibition
In the context of industrial applications, pyrazole-based sulfonamide derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic environments. These compounds exhibit high inhibition efficiency, making them valuable in protecting metal surfaces against corrosion. The comprehensive study, including gravimetric, electrochemical, and theoretical analyses, showcases the multifunctional applications of sulfonamide derivatives beyond pharmaceuticals, demonstrating their utility in materials science (Yadav et al., 2016).
properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-15(19,8-12-4-6-13(22-3)7-5-12)11-17-23(20,21)14-9-16-18(2)10-14/h4-7,9-10,17,19H,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUFPQNUECWSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

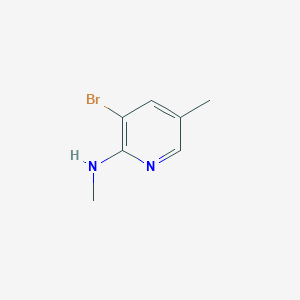
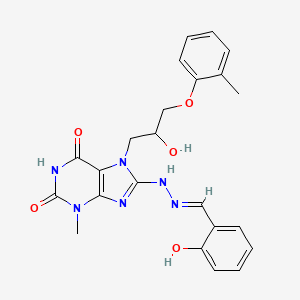
![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891953.png)
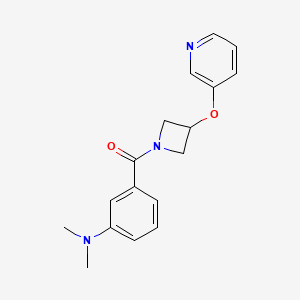
![(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2891956.png)
![3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B2891958.png)
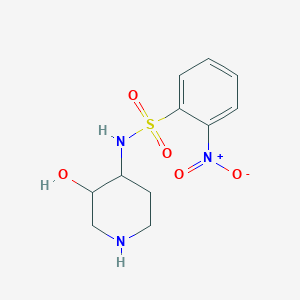
![3,4,9-trimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2891962.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2891963.png)
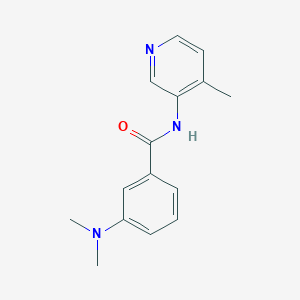
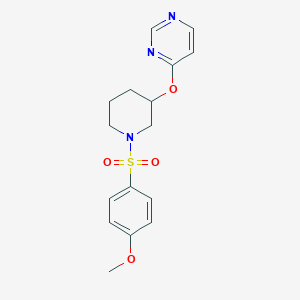
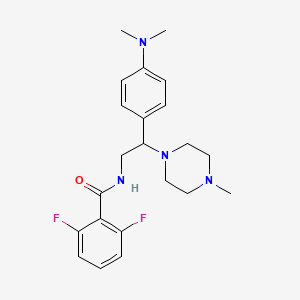
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)
